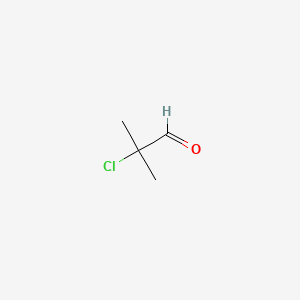
4-Benzyloxy-3-méthoxy-benzonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse de l'acide 1,2-bis (4-benzyloxy-3-méthoxyphényl)-3-hydroxy-propanoïque
Le 4-benzyloxy-3-méthoxybenzaldéhyde, un dérivé du 4-benzyloxy-3-méthoxy-benzonitrile, a été utilisé dans la synthèse de l'acide 1,2-bis (4-benzyloxy-3-méthoxyphényl)-3-hydroxy-propanoïque . Ce composé pourrait avoir des applications potentielles dans diverses réactions chimiques et synthèses.
2. Synthèse totale énantiosélective de la (-)-talaumidine neurotrophique Ce composé a également été utilisé dans la première synthèse totale énantiosélective d'une (-)-talaumidine neurotrophique . Les facteurs neurotrophiques sont une famille de protéines responsables de la croissance et de la survie des neurones en développement et du maintien des neurones matures.
Réaction avec la benzohydrazide
Le 4-benzyloxy-3-méthoxybenzaldéhyde réagit avec la benzohydrazide . Le produit de cette réaction pourrait être utilisé dans diverses synthèses chimiques.
Oxydations et réductions benzyliques
Les hydrogènes benzyliques des substituants alkyles sur un cycle benzénique sont activés pour une attaque radicalaire libre . Cette propriété pourrait être exploitée dans diverses réactions chimiques impliquant le this compound.
Réactions de substitution nucléophile
De plus, les réactions SN1, SN2 et E1 des halogénures benzyliques présentent une réactivité accrue, due au cycle aromatique adjacent . Cela pourrait faire du this compound un réactif utile dans ces types de réactions.
Bromation radicalaire libre
La position benzylique dans des composés tels que le this compound peut subir une bromation radicalaire libre . Cette réaction pourrait être utilisée pour introduire des atomes de brome à des positions spécifiques dans la molécule, ce qui pourrait être utile dans diverses synthèses chimiques.
Propriétés
IUPAC Name |
3-methoxy-4-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEQNYRXPSUQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355198 | |
| Record name | 4-Benzyloxy-3-methoxy-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52805-34-2 | |
| Record name | 3-Methoxy-4-(phenylmethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52805-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyloxy-3-methoxy-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,1'-Biphenyl]-2,2',4,4'-tetrol](/img/structure/B1614696.png)





![5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1614705.png)